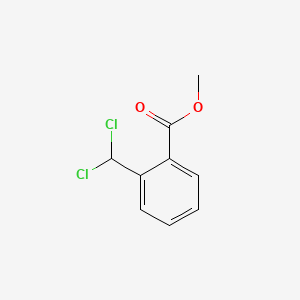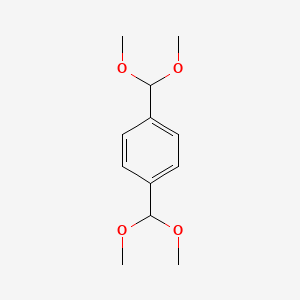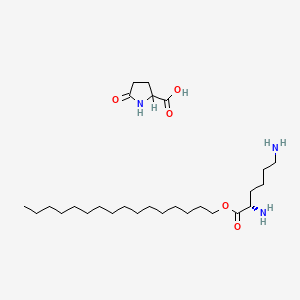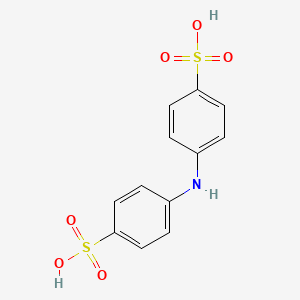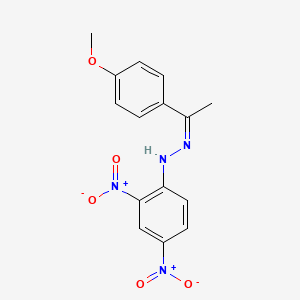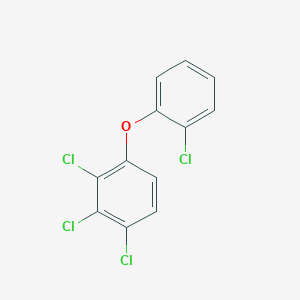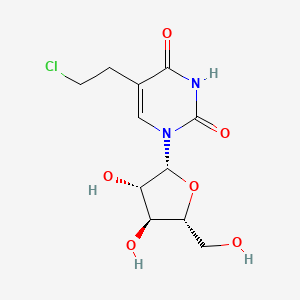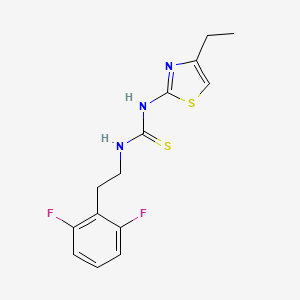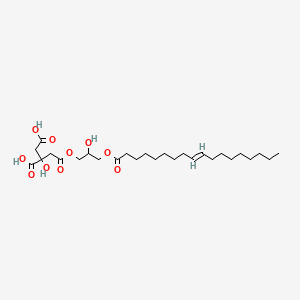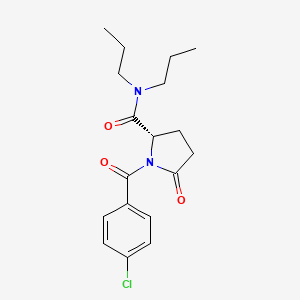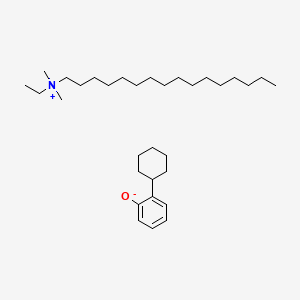
Ethylhexadecyldimethylammonium 2-cyclohexylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylhexadecyldimethylammonium 2-cyclohexylphenolate is a chemical compound with the molecular formula C32H59NO. It is known for its unique structure and potential applications in various scientific fields. This compound is part of the quaternary ammonium salts family, which are widely used for their antimicrobial properties and surfactant capabilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethylhexadecyldimethylammonium 2-cyclohexylphenolate typically involves the reaction of ethylhexadecylamine with 2-cyclohexylphenol under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that involves continuous monitoring and control of reaction parameters to ensure product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylhexadecyldimethylammonium 2-cyclohexylphenolate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethylhexadecyldimethylammonium 2-cyclohexylphenolate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound exhibits antimicrobial properties, making it useful in studying microbial growth inhibition and developing new antimicrobial agents.
Medicine: Its potential as an antiseptic and disinfectant is being explored for medical applications, including wound care and sterilization.
Industry: It is used as a surfactant in various industrial processes, such as cleaning agents and emulsifiers.
Mécanisme D'action
Ethylhexadecyldimethylammonium 2-cyclohexylphenolate is compared with other similar compounds, such as benzalkonium chloride and cetylpyridinium chloride. While these compounds share similar antimicrobial properties, this compound stands out due to its unique chemical structure and enhanced efficacy in certain applications.
Comparaison Avec Des Composés Similaires
Benzalkonium chloride
Cetylpyridinium chloride
Dodecyltrimethylammonium bromide
Hexadecyltrimethylammonium bromide
Propriétés
Numéro CAS |
85940-52-9 |
|---|---|
Formule moléculaire |
C32H59NO |
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
2-cyclohexylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C12H16O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h5-20H2,1-4H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
Clé InChI |
CKVOORWQQRNRIX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1CCC(CC1)C2=CC=CC=C2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


